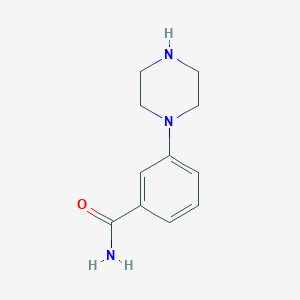

3-(Piperazin-1-yl)benzamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-piperazin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJPHWCXWAYZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573892 | |

| Record name | 3-(Piperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127201-39-2 | |

| Record name | 3-(Piperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Piperazin-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 3-(Piperazin-1-yl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The document details two principal synthetic routes, including experimental protocols and quantitative data, to assist researchers in the selection and implementation of the most suitable method for their specific needs.

Introduction

This compound is a bifunctional molecule incorporating a benzamide moiety and a piperazine ring. The piperazine heterocycle is a common scaffold in a wide range of pharmaceuticals, often imparting favorable pharmacokinetic properties. The benzamide group provides a versatile handle for further chemical modifications. This guide will focus on two core synthetic strategies: the amidation of 3-(piperazin-1-yl)benzoic acid and the N-arylation of piperazine with a suitable 3-halobenzamide derivative.

Pathway 1: Amidation of 3-(Piperazin-1-yl)benzoic Acid

This synthetic route involves the formation of the amide bond as the final key step, starting from the commercially available 3-(piperazin-1-yl)benzoic acid. This pathway is advantageous as it builds upon a readily accessible and advanced intermediate. The conversion of the carboxylic acid to the corresponding amide can be achieved through several methods, most notably via activation with coupling agents or conversion to an acyl chloride.

Experimental Protocol: Amide Formation using Thionyl Chloride

This protocol involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with an ammonia source to form the desired benzamide.

Step 1: Synthesis of 3-(piperazin-1-yl)benzoyl chloride hydrochloride

A suspension of 3-(piperazin-1-yl)benzoic acid (1.0 eq.) in dichloromethane (DCM) is cooled to 0°C. Thionyl chloride (SOCl₂) (1.2 eq.) is added dropwise to the stirred suspension. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(piperazin-1-yl)benzoyl chloride hydrochloride.

Step 2: Amidation

The crude 3-(piperazin-1-yl)benzoyl chloride hydrochloride is dissolved in a suitable solvent, such as DCM or tetrahydrofuran (THF), and cooled to 0°C. A solution of aqueous ammonia (excess) is added dropwise. The reaction is stirred at room temperature until completion. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.

Quantitative Data for Pathway 1

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-(piperazin-1-yl)benzoic acid | SOCl₂ | Dichloromethane | 0 to RT | 2-4 | Not Isolated |

| 2 | 3-(piperazin-1-yl)benzoyl chloride | Aqueous Ammonia | Dichloromethane | 0 to RT | 1-3 | 80-90 (estimated) |

Note: Yields are estimated based on typical acyl chloride amidation reactions and may vary depending on specific reaction conditions and purification methods.

Caption: Amidation of 3-(piperazin-1-yl)benzoic acid.

Pathway 2: N-Arylation of Piperazine with a 3-Halobenzamide

This approach focuses on the formation of the carbon-nitrogen bond between the piperazine ring and the benzene ring of a benzamide derivative. This can be accomplished through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and tolerates a wide range of functional groups.[1]

Reaction Setup:

To an oven-dried Schlenk tube containing a magnetic stir bar is added 3-bromobenzamide (1.0 eq.), piperazine (1.2 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%), a suitable phosphine ligand like (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (e.g., 4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq.). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene is then added via syringe.

Reaction and Workup:

The reaction mixture is heated to a temperature between 80-110°C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then diluted with an organic solvent like ethyl acetate, and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

For this pathway to be effective, the aromatic ring of the benzamide must be activated by a strong electron-withdrawing group, which is not the case for a simple 3-halobenzamide. However, with a substrate like 3-fluorobenzamide, under forcing conditions, the reaction may proceed.

Reaction Setup:

A mixture of 3-fluorobenzamide (1.0 eq.) and an excess of piperazine (3-5 eq.) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is heated to a high temperature (e.g., 120-150°C) in a sealed vessel. A strong base like potassium carbonate (K₂CO₃) may be added to facilitate the reaction.

Reaction and Workup:

The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Pathway 2

| Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Buchwald-Hartwig | 3-Bromobenzamide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12-24 | 70-85 |

| SNAr | 3-Fluorobenzamide | - | K₂CO₃ | DMSO | 140 | 24-48 | 40-60 |

Note: Yields are estimates based on similar reactions and require optimization for this specific transformation.

Caption: N-Arylation of piperazine with 3-halobenzamides.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the equipment available. Pathway 1, starting from 3-(piperazin-1-yl)benzoic acid, is a straightforward approach that leverages a commercially available, advanced intermediate. Pathway 2, particularly the Buchwald-Hartwig amination, provides a powerful and flexible method for constructing the key C-N bond and is likely to be high-yielding and applicable to a broader range of substituted analogs. The SNAr approach is less favorable due to the lack of strong activation on the benzamide ring, likely resulting in lower yields and requiring more forcing conditions. For researchers in drug development, the Buchwald-Hartwig amination represents a robust and adaptable method for the synthesis of this compound and its derivatives.

References

The Emergent Role of 3-(Piperazin-1-yl)benzamide in Cellular Signaling: A Technical Guide to its Presumed Mechanism of Action as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

While "3-(Piperazin-1-yl)benzamide" is not extensively characterized in scientific literature, its core structural motifs—a benzamide group and a piperazine ring—are prevalent in a significant class of therapeutic agents: Poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide synthesizes the current understanding of benzamide-based PARP inhibitors to propose a likely mechanism of action for this compound. This document provides an in-depth exploration of the PARP1-mediated DNA damage repair pathway, detailed experimental protocols for assessing PARP inhibition, a compilation of quantitative data from analogous compounds, and visualizations of the pertinent signaling and experimental workflows.

Introduction: The Benzamide Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 being a key player in the DNA damage response (DDR).[1] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, thereby facilitating the base excision repair (BER) pathway.[1]

Many potent PARP inhibitors are designed around a benzamide scaffold, which functions as a structural mimic of the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[1] This competitive inhibition of the NAD+ binding site prevents the synthesis of PAR chains, thereby stalling the repair of SSBs.[2] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, leading to a synthetic lethal phenotype.[3] Given the presence of the benzamide core in "this compound," it is highly probable that its mechanism of action centers on the inhibition of PARP1.

Proposed Signaling Pathway: PARP1-Mediated DNA Repair and its Inhibition

The following diagram illustrates the central role of PARP1 in the repair of single-strand DNA breaks and the mechanism by which benzamide-based inhibitors, such as the proposed action of this compound, disrupt this process.

Quantitative Data: Inhibitory Potency of Benzamide Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) and in vitro pharmacokinetic parameters for a selection of benzamide-based PARP inhibitors, providing a comparative landscape for the potential activity of this compound.

Table 1: In Vitro Inhibitory Activity of Benzamide-Based PARP Inhibitors

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| Olaparib | 1.9 | 1.5 | [4] |

| Rucaparib | 1.4 | 1.4 | [4] |

| Talazoparib | 0.57 | 0.31 | [4] |

| Niraparib | 3.8 | 2.1 | [4] |

| Veliparib | 4.7 | 2.9 | [4] |

| Compound 28d | 3200 | Not Reported | [5] |

| Compound 13f | 0.25 | Not Reported | [6] |

Table 2: In Vitro Pharmacokinetic Parameters of Selected PARP Inhibitors

| Compound | Plasma Protein Binding (%) | Metabolism | Key Metabolizing Enzymes | Reference |

| Olaparib | ~90 | Extensive | CYP3A4/5 | [7] |

| Rucaparib | ~70 | Extensive | CYP2D6, CYP1A2, CYP3A4 | [7] |

| Niraparib | ~83 | Mainly by carboxylesterases | Not specified | [7] |

| Talazoparib | ~74 | Minimal | Not specified | [7] |

Experimental Protocols

To assess the potential PARP inhibitory activity of "this compound," a series of in vitro assays are essential. The following are detailed protocols for key experiments.

PARP1 Enzymatic Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

-

To each well of the histone-coated plate, add 25 µL of the test compound dilution or vehicle control.

-

Add 25 µL of a mixture containing recombinant PARP1 and activated DNA to each well.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on cell proliferation and viability.

Materials:

-

Cancer cell line (e.g., BRCA-deficient cell line like MDA-MB-436)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium and add 100 µL of the test compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Western Blot Analysis of PARP Cleavage

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis, in response to treatment with the test compound.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

-

Analyze the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa).[8]

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro evaluation of a potential PARP inhibitor.

Conclusion

Based on the structural analogy of "this compound" to a well-established class of PARP inhibitors, its primary mechanism of action is likely the inhibition of PARP1. This would lead to the disruption of single-strand DNA break repair, ultimately inducing synthetic lethality in cancer cells with homologous recombination deficiencies. The experimental protocols and comparative data presented in this guide provide a robust framework for the preclinical evaluation of this and other novel benzamide-based compounds as potential anticancer agents. Further empirical investigation is required to definitively elucidate the biological activity and therapeutic potential of this compound.

References

- 1. fn-test.com [fn-test.com]

- 2. broadpharm.com [broadpharm.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. mybiosource.com [mybiosource.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

"3-(Piperazin-1-yl)benzamide" CAS number and properties

An In-depth Technical Guide to 3-(Piperazin-1-yl)benzamide and its Bioisosteric Analogue 3-(1-Piperazinyl)-1,2-benzisothiazole

A Note to the Researcher: This technical guide addresses the inquiry on "this compound." Initial searches for a specific Chemical Abstracts Service (CAS) number for this exact molecule did not yield a dedicated entry, suggesting it is not a widely cataloged or commercially available compound. However, the structurally and functionally related compound, 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS Number: 87691-87-0) , is a well-documented and crucial intermediate in pharmaceutical synthesis, particularly for antipsychotic agents. This guide will provide a comprehensive overview of this important analogue, offering valuable insights for researchers, scientists, and professionals in drug development.

3-(1-Piperazinyl)-1,2-benzisothiazole is a heterocyclic organic compound that features a benzisothiazole moiety linked to a piperazine ring.[1] This structural scaffold is of significant interest in medicinal chemistry as it is a key building block for the synthesis of psychotropic drugs, most notably the atypical antipsychotic Ziprasidone.[2][3] The piperazine group often enhances a molecule's pharmacological properties, including solubility and its ability to interact with biological targets.[4] This compound serves as a critical starting material for developing agents that modulate central nervous system activity, particularly those targeting dopaminergic and serotonergic pathways.[2][5]

Chemical and Physical Properties

The key chemical and physical properties of 3-(1-Piperazinyl)-1,2-benzisothiazole are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 87691-87-0 | [6] |

| Molecular Formula | C₁₁H₁₃N₃S | [6] |

| Molecular Weight | 219.31 g/mol | [6] |

| Appearance | White to off-white or yellow crystalline powder/solid. | [1][6] |

| Melting Point | 89 - 93 °C | [6] |

| Boiling Point | 320.2±35.0 °C (Predicted) | [7] |

| Solubility | Sparingly soluble in water; moderately soluble in polar organic solvents like DMSO and methanol. | [1] |

| pKa | 8.52±0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols: Synthesis

The synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole is typically achieved through nucleophilic aromatic substitution. Below are detailed experimental protocols based on established literature.

Synthesis from 3-Chloro-1,2-benzisothiazole and Piperazine

This is a common and direct method for the preparation of the title compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, combine anhydrous piperazine (e.g., 0.57 mol) and tert-butanol (e.g., 10 mL).[8]

-

Heating: Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.[8]

-

Addition of Reactant: Dissolve 3-chloro-1,2-benzisothiazole (e.g., 0.11 mol) in tert-butanol (e.g., 10 mL). Add this solution dropwise to the heated piperazine mixture over approximately 20 minutes to manage the exothermic reaction, maintaining the temperature between 112-118°C.[8]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours.[8]

-

Work-up:

-

Cool the mixture to 85°C and add water (e.g., 120 mL).[8]

-

Filter the resulting solution and wash the filter cake with a tert-butanol/water (1:1) solution.[8]

-

Combine the filtrate and washings. Adjust the pH to approximately 12.2 with a 50% aqueous sodium hydroxide solution.[8]

-

Extract the aqueous solution with toluene (e.g., 2 x 200 mL).[8]

-

Combine the organic layers, wash with water, and concentrate under vacuum.[8]

-

-

Isolation and Purification (as Hydrochloride Salt):

-

To the concentrated toluene solution, add isopropanol (e.g., 210 mL).[8]

-

Slowly adjust the pH to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt.[8]

-

Cool the resulting slurry to 0°C, stir for 45 minutes, and then filter.[8]

-

Wash the filter cake with cold isopropanol and dry under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[8]

-

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for 3-(1-Piperazinyl)-1,2-benzisothiazole.

Biological Activity and Significance

3-(1-Piperazinyl)-1,2-benzisothiazole is primarily recognized for its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[3][7] However, the compound itself exhibits affinity for key neurotransmitter receptors.

Receptor Binding Profile

Studies have shown that 3-(1-Piperazinyl)-1,2-benzisothiazole has an affinity for serotonin receptors, which is a critical feature of many modern antipsychotics and antidepressants.

| Receptor Target | Binding Affinity (IC₅₀) | Reference(s) |

| 5-HT₁ₐ Receptor | 190 nM | [7] |

| 5-HT₂ Receptor | 110 nM | [7] |

This inherent activity at serotonin receptors underscores the importance of the benzisothiazole-piperazine scaffold in designing centrally acting therapeutic agents.

Role as a Precursor to Ziprasidone

The primary application of 3-(1-Piperazinyl)-1,2-benzisothiazole is in the multi-step synthesis of Ziprasidone. In this synthesis, it is typically alkylated with 6-chloro-5-(2-chloroethyl)oxindole to form the final drug molecule.[9]

Visualization of the Final Synthetic Step to Ziprasidone:

Caption: Role as an intermediate in Ziprasidone synthesis.

Signaling Pathway Context: Mechanism of Action of Ziprasidone

To understand the biological importance of the 3-(1-piperazinyl)-1,2-benzisothiazole scaffold, it is instructive to examine the mechanism of action of its primary derivative, Ziprasidone. Ziprasidone is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5][10] Its efficacy in treating both the positive and negative symptoms of schizophrenia is attributed to this dual antagonism.[10] It also has agonist activity at the 5-HT₁ₐ receptor and inhibits the reuptake of serotonin and norepinephrine, contributing to its therapeutic effects.[11]

Visualization of Ziprasidone's Proposed Signaling Pathway:

Caption: Ziprasidone's multi-receptor mechanism of action.

Conclusion

While "this compound" is not a well-defined entity in chemical literature, its close bioisosteric analogue, 3-(1-Piperazinyl)-1,2-benzisothiazole, is a compound of considerable importance in medicinal chemistry and drug development. Its straightforward synthesis and its role as a key precursor to the antipsychotic drug Ziprasidone make it a valuable molecule for researchers. The inherent affinity of its structural scaffold for key CNS receptors highlights its utility as a platform for the discovery of novel therapeutics for neurological and psychiatric disorders. This guide provides essential technical information to support further research and development in this promising area of medicinal chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(1-Piperazinyl)-1,2-benzisothiazole CAS#: 87691-87-0 [m.chemicalbook.com]

- 8. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]

- 10. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-depth Technical Guide to 3-(Piperazin-1-yl)benzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperazin-1-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of its derivatives and analogs, with a particular focus on their application in oncology.

Core Structure and Pharmacological Significance

The this compound core combines a benzamide moiety with a piperazine ring, a heterocyclic amine. This combination imparts favorable pharmacokinetic properties and provides multiple points for chemical modification, allowing for the fine-tuning of biological activity. Derivatives of this scaffold have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antipsychotic activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a substituted benzoic acid or its activated form with a piperazine derivative. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for Amide Coupling

A solution of the substituted benzoic acid (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), is treated with a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) at room temperature. The corresponding substituted piperazine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired this compound derivative.

Anticancer Activity and Mechanism of Action

A significant body of research has focused on the development of this compound derivatives as anticancer agents, particularly for the treatment of glioblastoma. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| L19 | H | 4-Methylphenyl | C6 (Glioblastoma) | 0.15 | [1] |

| U87-MG (Glioblastoma) | 0.29 | [1] | |||

| U251 (Glioblastoma) | 1.25 | [1] | |||

| 3b | H | 4-Chlorophenyl | T98G (Glioblastoma) | 24.2 | [2] |

| 3d | H | 4-Methoxyphenyl | T98G (Glioblastoma) | 28.9 | [2] |

| 3g | H | 4-Trifluoromethylphenyl | T98G (Glioblastoma) | 31.5 | [2] |

| 4c | 4-Fluoro | 4-Bromophenyl | T98G (Glioblastoma) | 35.8 | [2] |

| 4e | 4-Fluoro | 4-Fluorophenyl | T98G (Glioblastoma) | 38.2 | [2] |

Signaling Pathway: p16INK4a-CDK4/6-pRb Pathway

Several this compound derivatives have been found to exert their anticancer effects by modulating the p16INK4a-CDK4/6-pRb signaling pathway, a critical regulator of the cell cycle.[1]

Caption: Modulation of the p16INK4a-CDK4/6-pRb pathway by this compound derivatives.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., U87-MG, C6)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Western Blot Analysis for p16INK4a-CDK4/6-pRb Pathway Proteins

This technique is used to determine the effect of the compounds on the expression levels of key proteins in the p16INK4a-CDK4/6-pRb pathway.

Materials:

-

Cancer cells treated with the compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p16, anti-CDK4, anti-CDK6, anti-pRb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. β-actin is used as a loading control.

Experimental Workflow for Biological Evaluation

References

In Vitro Biological Activity of 3-(Piperazin-1-yl)benzamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(piperazin-1-yl)benzamide scaffold is a privileged structural motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. While comprehensive in vitro biological data for the parent molecule, this compound, is not extensively available in the public domain, the analysis of its derivatives provides significant insights into its potential therapeutic applications. These derivatives have demonstrated a broad range of activities, including anticancer, anti-glioblastoma, and receptor binding activities, indicating that the this compound core is a valuable starting point for drug discovery and development.

This technical guide provides a detailed overview of the in vitro biological activities associated with compounds containing the this compound core. It includes a summary of quantitative data from studies on its derivatives, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various derivatives incorporating the this compound core. It is important to note that these activities are of substituted analogs and not of the parent compound itself.

Table 1: Anti-Glioblastoma Activity of Piperazine-Based Benzamide Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| L19 | C6 (Glioblastoma) | Proliferation Assay | 0.15 | [1] |

| L19 | U87-MG (Glioblastoma) | Proliferation Assay | 0.29 | [1] |

| L19 | U251 (Glioblastoma) | Proliferation Assay | 1.25 | [1] |

Table 2: Receptor Binding Affinity of a Piperazine Benzamide Derivative

| Compound | Receptor | Cell Line | Assay Type | Kd (nM) | Reference |

| [3H]WC-10 | Dopamine D3 | HEK D3 | Radioligand Binding | 1.2 | |

| [3H]WC-10 | Dopamine D2L | HEK D2L | Radioligand Binding | ~79.2** | |

| [3H]WC-10* | Dopamine D3 | Sf9 rD3 | Radioligand Binding | 3.9 |

*[3H]WC-10 is 4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a derivative. **Calculated based on the 66-fold higher affinity for D3 over D2L receptors mentioned in the source.

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to evaluate the biological activity of compounds containing the this compound scaffold.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., U87-MG, U251 glioblastoma cells) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., L19) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells genetically engineered to express the target receptor (e.g., HEK cells expressing dopamine D2L or D3 receptors).

-

Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]WC-10) and varying concentrations of the unlabeled test compound.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve. The dissociation constant (Kd) or the inhibitory constant (Ki) is then calculated from this curve, representing the affinity of the test compound for the receptor.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to modulate key signaling pathways involved in cell proliferation and survival.

One such pathway is the p16INK4a-CDK4/6-pRb pathway, which is a critical regulator of the cell cycle. The compound L19, a piperazine-based benzamide derivative, has been shown to influence this pathway in glioblastoma cells.[1]

Caption: The p16-CDK4/6-pRb signaling pathway and the inhibitory action of L19.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound based on the this compound scaffold.

Caption: A generalized workflow for the in vitro assessment of novel compounds.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. While in vitro biological activity data for the parent compound is limited, its derivatives have demonstrated significant potential in areas such as oncology and neuroscience. The information on quantitative activity, detailed experimental protocols, and pathway visualizations provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new chemical entities based on this important structural motif. Further investigation into the specific biological profile of the unsubstituted this compound is warranted to fully elucidate its potential.

References

Spectroscopic Data for 3-(Piperazin-1-yl)benzamide Currently Unavailable in Publicly Accessible Databases

An in-depth search for experimental spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the compound 3-(Piperazin-1-yl)benzamide, did not yield specific results for this exact molecule. Publicly available scientific databases and chemical literature do not appear to contain the requested quantitative ¹H NMR, ¹³C NMR, and mass spectrometry data or detailed experimental protocols for its acquisition.

While extensive searches were conducted, the available information pertains to structurally related but distinct compounds, such as isomers or derivatives containing the piperazine or benzamide moiety. For instance, data was found for N-aryl-3-[(4-phenyl-1-piperazinyl)methyl]benzamides and 3-(1-Piperazinyl)-1,2-benzisothiazole. However, this information is not directly applicable to this compound due to differences in chemical structure which would lead to significantly different spectroscopic profiles.

Chemical databases, such as PubChem, confirm the existence of this compound, but do not currently house experimental spectral data. Similarly, searches of patents and chemical supplier catalogs did not provide the required analytical and characterization information.

Due to the lack of available experimental data, the creation of a detailed technical guide with quantitative data tables and experimental protocols for this compound is not possible at this time. Furthermore, no information regarding signaling pathways or specific experimental workflows involving this compound was found, precluding the generation of the requested Graphviz diagrams.

Researchers and scientists seeking this information may need to perform their own synthesis and spectroscopic analysis of this compound to obtain the desired data.

A Comprehensive Technical Guide on the Solubility and Stability Profile of 3-(Piperazin-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of pharmaceutical compounds, using "3-(Piperazin-1-yl)benzamide" as a representative molecule. As of the latest literature review, specific experimental solubility and stability data for this compound is not publicly available. The tables presented herein are templates to be populated with data from future experimental studies.

Introduction

The successful development of a new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a key determinant of a drug's bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways. This guide outlines the fundamental principles and experimental protocols for characterizing the solubility and stability of the compound this compound.

Solubility Profile

Aqueous solubility is a critical factor that influences a drug's absorption and distribution in the body. Poor solubility can lead to low bioavailability and therapeutic inefficacy. The solubility of a compound is typically assessed using two main types of assays: kinetic and thermodynamic.

Quantitative Solubility Data

The following tables provide a structured format for presenting experimentally determined solubility data for this compound.

Table 1: Kinetic Solubility of this compound

| Assay Type | Medium (e.g., PBS, pH 7.4) | Temperature (°C) | Solubility (µg/mL) | Method of Detection |

|---|---|---|---|---|

| Nephelometric | Light Scattering |

| UV-Vis Spectroscopy | | | | UV Absorbance |

Table 2: Thermodynamic Solubility of this compound

| Medium (e.g., Water, pH 7.4 Buffer) | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Method of Detection |

|---|---|---|---|---|

| 24 | HPLC-UV | |||

| 48 | HPLC-UV |

| | | 72 | | HPLC-UV |

Experimental Protocols for Solubility Determination

Kinetic solubility is the concentration of a compound that is soluble in an aqueous buffer when added from a concentrated organic stock solution. It is a high-throughput method often used in early drug discovery.

-

Objective: To rapidly assess the apparent solubility of a compound under non-equilibrium conditions.

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.

-

Incubation: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: The formation of precipitate is measured.

-

Nephelometry: Measures the scattering of light by undissolved particles.

-

UV-Vis Spectroscopy: The solution is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance.

-

-

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This is considered the "true" solubility of a compound.

-

Objective: To determine the equilibrium solubility of a compound.

-

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a specific volume of the desired aqueous medium in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Visualization of Solubility Workflow

Caption: General experimental workflows for kinetic and thermodynamic solubility determination.

Stability Profile

Understanding the stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring the safety and efficacy of the final drug product. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation products and determine its intrinsic stability.

Quantitative Stability Data

The following table should be used to summarize the results of forced degradation studies on this compound.

Table 3: Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition Details | Duration | % Degradation | Number of Degradants | Major Degradant(s) (% Area) |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | ||||

| Base Hydrolysis | 0.1 M NaOH | ||||

| Oxidation | 3% H₂O₂ | ||||

| Thermal | 60°C |

| Photolytic | ICH Q1B compliant light source | | | | |

Experimental Protocols for Stability Assessment

Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate the specificity of stability-indicating analytical methods. These studies are conducted under conditions more severe than the accelerated stability testing conditions.

-

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

-

General Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Application of Stress: Expose the samples to various stress conditions as detailed below.

-

Sample Analysis: At specified time points, analyze the stressed samples using a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and quantify the parent compound and any degradation products.

-

-

Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures if no degradation is observed.

-

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound or a solution is exposed to high temperatures (e.g., 60-80°C).

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guidelines. A dark control is also maintained to differentiate between light-induced and thermal degradation.

Visualization of Stability Testing Workflow

Caption: Workflow for conducting forced degradation studies.

Conclusion

The solubility and stability profiles are foundational to the successful development of this compound as a potential therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of these critical physicochemical properties. The execution of these studies will yield essential data to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product for regulatory submissions.

The Therapeutic Potential of Piperazine-Based Benzamides: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine-benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique combination of a rigid benzamide moiety and a versatile piperazine ring allows for fine-tuning of physicochemical and pharmacological properties, leading to compounds with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of piperazine-based benzamides, with a focus on their emerging roles in oncology and their established importance in the treatment of central nervous system (CNS) disorders.

Therapeutic Applications in Oncology: Targeting Glioblastoma

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Recent research has highlighted the potential of novel piperazine-based benzamide derivatives as potent anti-glioblastoma agents. These compounds have been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis and cell cycle arrest in GBM cell lines.

Mechanism of Action: Inhibition of the p16-CDK4/6-pRb Pathway

A key mechanism of action for these compounds is the modulation of the p16INK4a-CDK4/6-pRb cell cycle regulatory pathway.[1] Deregulation of this pathway, often through the homozygous deletion of the CDKN2A gene (encoding p16INK4a), is a frequent event in glioblastoma, occurring in over 50% of tumors.[2] This leads to uncontrolled cell proliferation. Piperazine-based benzamides can influence this pathway, leading to cell cycle arrest and a reduction in tumor growth.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of piperazine-based benzamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.

| Compound | Cell Line (Cancer Type) | IC50 (µM) | Citation |

| L19 | C6 (Glioblastoma) | 0.15 | [1] |

| U87-MG (Glioblastoma) | 0.29 | [1] | |

| U251 (Glioblastoma) | 1.25 | [1] | |

| 3b | T98G (Glioblastoma) | 24.2 - 38.2 | [3] |

| 3d | T98G (Glioblastoma) | 24.2 - 38.2 | [3] |

| 3g | T98G (Glioblastoma) | 24.2 - 38.2 | [3] |

| 4c | T98G (Glioblastoma) | 24.2 - 38.2 | [3] |

| 4e | T98G (Glioblastoma) | 24.2 - 38.2 | [3] |

Table 1: In Vitro Cytotoxicity of Piperazine-Based Benzamide Derivatives in Cancer Cell Lines.

Therapeutic Applications in CNS Disorders

Piperazine-based benzamides are well-established as modulators of dopamine and serotonin receptors, making them crucial in the treatment of various CNS disorders, including schizophrenia, depression, and anxiety.[4][5] Their therapeutic effects are primarily mediated through their antagonist or agonist activity at specific receptor subtypes.

Dopamine Receptor Modulation

Many antipsychotic drugs incorporating the piperazine-benzamide scaffold target D2-like dopamine receptors (D2, D3, and D4).[6] Antagonism at these receptors is a key mechanism for alleviating the positive symptoms of schizophrenia. The affinity of these compounds for dopamine receptor subtypes is a critical determinant of their efficacy and side-effect profile.

Serotonin Receptor Modulation

Piperazine-benzamide derivatives also frequently target serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7] Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors can contribute to antipsychotic efficacy and mitigate some of the side effects associated with D2 receptor blockade.

Quantitative Data: Receptor Binding Affinity

The binding affinity of piperazine-based benzamides to dopamine and serotonin receptors is typically determined through radioligand binding assays and is expressed as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | Citation |

| WC-10 | 76 | 1.2 | - | [8] |

| Compound 38 | 76.4 | 0.5 | - | |

| Compound 6a | - | - | 1.28 | [9] |

| Compound 8 | - | - | 1.2 | |

| Compound 10 | - | - | 21.3 | [10] |

| Compound 7 | 90 | - | - | [11] |

| Compound 10 (coumarin) | - | - | 87 | [11] |

| Compound 11 (coumarin) | - | - | 96 | [11] |

Table 2: Receptor Binding Affinities (Ki) of Selected Piperazine-Based Benzamide Derivatives.

Key Experimental Protocols

The evaluation of piperazine-based benzamides involves a range of in vitro and in vivo assays to characterize their biological activity and pharmacological properties.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-benzamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture cells with the test compound for a specified duration.

-

Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[15]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.[17]

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Cell Migration and Invasion Assay (Transwell Assay)

The Transwell assay is used to assess the ability of cells to migrate through a porous membrane or invade through an extracellular matrix-coated membrane.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with a layer of Matrigel.[18]

-

Cell Seeding: Seed the cells in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period sufficient to allow for cell migration or invasion (typically 12-48 hours).

-

Cell Removal and Fixation: Remove the non-migrated/non-invaded cells from the upper surface of the membrane. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.[18]

-

Staining and Quantification: Stain the migrated/invaded cells with a dye such as crystal violet and count the number of stained cells under a microscope.[4]

In Vivo Glioblastoma Xenograft Model

Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of anticancer compounds in a more clinically relevant setting.

Protocol:

-

Tumor Implantation: Implant human glioblastoma cells or patient-derived tumor fragments either subcutaneously or orthotopically into the brains of immunocompromised mice.[19][20]

-

Tumor Growth Monitoring: Monitor tumor growth over time using methods such as caliper measurements for subcutaneous tumors or bioluminescence/MRI imaging for orthotopic tumors.

-

Compound Administration: Once tumors are established, administer the piperazine-benzamide compound to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Evaluation: Assess the effect of the compound on tumor growth, survival of the animals, and potential toxicity.[21]

Conclusion

The piperazine-benzamide scaffold is a remarkably versatile platform for the design of novel therapeutic agents. In oncology, derivatives of this class are showing significant promise as anti-glioblastoma agents by targeting critical cell cycle pathways. In the realm of CNS disorders, they continue to be a mainstay in the development of antipsychotic and antidepressant medications through their potent modulation of dopamine and serotonin receptors. The ongoing exploration of this chemical space, guided by the robust experimental protocols outlined in this guide, is poised to deliver the next generation of targeted therapies for these challenging diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide: A Selective Radioligand for Dopamine D3 receptors. II. Quantitative Analysis of Dopamine D3 and D2 Receptor Density Ratio in the Caudate-Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. static.igem.wiki [static.igem.wiki]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 20. Establishment, Maintenance, and In Vitro and In Vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery | Semantic Scholar [semanticscholar.org]

- 21. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]

"3-(Piperazin-1-yl)benzamide" review of literature

An In-depth Technical Guide to 3-(Piperazin-1-yl)benzamide and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow it to interact with various biological targets. When coupled with a benzamide moiety, the resulting structure offers a versatile template for developing novel therapeutic agents. This guide provides a comprehensive review of the synthesis, potential biological activities, and experimental protocols related to this compound and its structurally similar analogues, drawing from the available scientific literature on related piperazine-containing compounds. While direct research on this compound is limited, this document extrapolates from closely related structures to provide a foundational understanding for researchers in the field.

Chemical Properties

While specific experimental data for this compound is not extensively available, its chemical properties can be inferred from its structure and data on analogous compounds.

Table 1: Physicochemical Properties of Related Piperazine Compounds

| Property | Value (Compound) | Reference |

| Molecular Weight | 219.31 g/mol (3-(1-Piperazinyl)-1,2-benzisothiazole) | [3] |

| XLogP3-AA | 2.1 (3-(1-Piperazinyl)-1,2-benzisothiazole) | [3] |

| Hydrogen Bond Donor Count | 1 | Inferred |

| Hydrogen Bond Acceptor Count | 3 | Inferred |

| pKa | 8.52±0.10 (Predicted for 3-(1-Piperazinyl)-1,2-benzisothiazole) | [4] |

Synthesis

A general synthetic route for this compound would likely involve the nucleophilic substitution of a suitable leaving group on a benzamide precursor with piperazine. Based on established protocols for similar compounds, a plausible synthetic scheme is outlined below.

General Synthetic Protocol

A common method for synthesizing related compounds such as 3-(1-piperazinyl)-1,2-benzisothiazole involves the reaction of a chloro-substituted aromatic core with piperazine.[5][6][7][8]

Example Protocol for a Structurally Related Compound (3-(1-Piperazinyl)-1,2-benzisothiazole):

-

Reaction Setup: Anhydrous piperazine (e.g., 5-10 equivalents) is dissolved in a suitable solvent such as ethanol, tert-butanol, or tetrahydrofuran under a nitrogen atmosphere.[6][7]

-

Addition of Reactant: 3-Chlorobenzamide (1 equivalent) is added to the heated piperazine solution (typically 60-120°C).[7][8]

-

Reaction Monitoring: The reaction mixture is stirred at the elevated temperature for several hours (e.g., 17-24 hours). The completion of the reaction is monitored by thin-layer chromatography (TLC).[6][7]

-

Work-up and Purification:

-

The reaction mixture is cooled, and excess piperazine may be removed by filtration or aqueous extraction.[7][8]

-

The crude product is dissolved in an organic solvent (e.g., toluene or ethyl acetate) and washed with water.[5][8]

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.[5]

-

The final product can be purified by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activities

Derivatives of piperazine and benzamide have demonstrated a wide range of biological activities. These findings suggest that this compound could be a valuable scaffold for drug discovery.

Anticancer Activity

Piperazine-based benzamide derivatives have been investigated as potential anti-glioblastoma agents.[9] One study identified a compound, L19, that exhibited potent inhibitory activity against several glioblastoma cell lines.[9]

Table 2: Anticancer Activity of a Piperazine Benzamide Derivative (L19) against Glioblastoma Cell Lines [9]

| Cell Line | IC50 (µM) |

| C6 | 0.15 |

| U87-MG | 0.29 |

| U251 | 1.25 |

The mechanism of action for this class of compounds was linked to the regulation of cell cycle-related proteins and influence on the p16INK4a-CDK4/6-pRb pathway.[9]

Anti-inflammatory Activity

Piperazine derivatives have also shown potential as anti-inflammatory agents.[1] For instance, some pyridazinone derivatives containing a piperazine moiety have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[10]

Antimicrobial and Antifungal Activity

Novel quinazolinone-piperazine hybrids have been synthesized and evaluated for their antimicrobial properties.[11] These compounds demonstrated activity against various bacterial and fungal strains.[2][11]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and proliferation.[12]

-

Cell Seeding: Cancer cell lines (e.g., U87-MG) are seeded in 96-well plates and allowed to adhere overnight.[12]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.[10]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.[10]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curve.[12]

Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used to evaluate the antimicrobial activity of a compound.[11]

-

Culture Preparation: Bacterial or fungal strains are cultured in a suitable broth medium.

-

Agar Plate Inoculation: A standardized inoculum of the microorganism is uniformly spread on the surface of an agar plate.

-

Well Creation: Wells are created in the agar using a sterile borer.

-

Compound Application: A specific concentration of the test compound is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Signaling Pathways

p16INK4a-CDK4/6-pRb Pathway in Glioblastoma

As mentioned, some piperazine benzamide derivatives exert their anticancer effects by modulating the cell cycle.[9] The p16INK4a-CDK4/6-pRb pathway is a critical regulator of the cell cycle, and its disruption is common in cancer.

Caption: Simplified p16-CDK4/6-pRb cell cycle pathway.

Conclusion

While direct experimental data on this compound is scarce, the extensive research on structurally related piperazine and benzamide derivatives provides a strong foundation for its potential as a pharmacologically active scaffold. The synthetic routes are well-established, and the diverse biological activities observed in analogous compounds, including anticancer, anti-inflammatory, and antimicrobial effects, highlight promising avenues for future research and drug development. The experimental protocols and pathway information provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and related chemical entities.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 8. US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles - Google Patents [patents.google.com]

- 9. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijpras.com [ijpras.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of 3-(Piperazin-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)benzamide is a small molecule containing a benzamide and a piperazine moiety. The benzamide functional group is a key structural feature in a class of enzymes inhibitors known as poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes, particularly PARP1, are crucial for cellular responses to DNA damage, playing a significant role in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2] Upon detection of DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[2]

Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging the principle of synthetic lethality.[1][3] When PARP is inhibited, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[4] In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[1][4]

These application notes provide a comprehensive set of protocols to assess the cellular activity of this compound, a putative PARP inhibitor. The described assays will enable researchers to determine its potency in inhibiting PARP activity, its effect on cell viability, and its impact on cell cycle progression.

Signaling Pathway

The proposed mechanism of action for this compound is through the inhibition of PARP, leading to synthetic lethality in homologous recombination-deficient cancer cells.

Caption: PARP Inhibition Signaling Pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the viability of cancer cell lines. A colorimetric method using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is employed, where the reduction of MTS by viable cells produces a colored formazan product.

Materials:

-

Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTS reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.[3]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

| Concentration (µM) | % Viability (BRCA-Proficient) | % Viability (BRCA-Deficient) |

| 0 (Vehicle) | 100 | 100 |

| 0.01 | 98.5 | 95.2 |

| 0.1 | 96.2 | 80.1 |

| 1 | 90.7 | 55.4 |

| 10 | 75.3 | 20.8 |

| 100 | 40.1 | 5.3 |

| IC50 (µM) | >100 | ~1.5 |

PARP Activity Assay (ELISA-based)

This assay quantifies the level of poly(ADP-ribose) (PAR), the product of PARP activity, in cell lysates. Inhibition of PARP by this compound will lead to a reduction in PAR levels.

Materials:

-

Cancer cell line

-

This compound

-

DNA damaging agent (e.g., H₂O₂)

-

Cell lysis buffer

-

PAR ELISA kit

-

Plate reader

Protocol:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage by treating with H₂O₂ (e.g., 10 mM) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform the PAR ELISA according to the manufacturer's instructions.

-

Measure the absorbance and calculate the PAR levels relative to the positive control (H₂O₂ treatment alone).

Data Presentation:

| Treatment | Concentration (µM) | PAR Level (relative to control) |

| Vehicle Control | - | 1.0 |

| H₂O₂ | - | 15.2 |

| H₂O₂ + Compound | 0.1 | 12.5 |

| H₂O₂ + Compound | 1 | 7.8 |

| H₂O₂ + Compound | 10 | 2.1 |

| H₂O₂ + Compound | 100 | 1.3 |

| IC50 (µM) | ~2.5 |

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression. PARP inhibition can lead to an accumulation of cells in the G2/M phase due to DNA damage.

Materials:

-

Cancer cell line

-

This compound

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| 0 (Vehicle) | 55.2 | 25.1 | 19.7 |

| 1 | 50.1 | 23.5 | 26.4 |

| 10 | 42.8 | 20.3 | 36.9 |

| 50 | 35.6 | 15.8 | 48.6 |

Experimental Workflow Diagrams